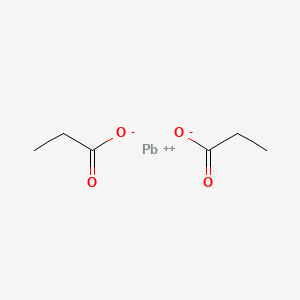
Lead dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead dipropionate is an organometallic compound consisting of lead and propionic acid It is a lead salt of propionic acid, and its chemical formula is Pb(C3H5O2)2
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the lead compound with propionic acid under controlled conditions to form this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reagents like halides or other carboxylic acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(II) oxide (PbO) and lead(IV) oxide (PbO2).
Reduction: Elemental lead (Pb).
Substitution: Lead salts of other carboxylic acids or halides.
Scientific Research Applications
Lead dipropionate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of lead-based drugs.
Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of lead dipropionate involves its interaction with biological molecules and cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Lead acetate: Another lead salt of a carboxylic acid, used in similar applications.
Lead nitrate: A lead salt of nitric acid, commonly used in industrial processes.
Lead carbonate: Used as a precursor for other lead compounds and in industrial applications.
Uniqueness of Lead Dipropionate
This compound is unique due to its specific chemical structure and properties. It has distinct reactivity compared to other lead compounds, making it suitable for specific applications in research and industry. Its solubility in organic solvents and its ability to form stable complexes with other molecules further enhance its utility.
Properties
CAS No. |
814-70-0 |
|---|---|
Molecular Formula |
C6H10O4Pb |
Molecular Weight |
353 g/mol |
IUPAC Name |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
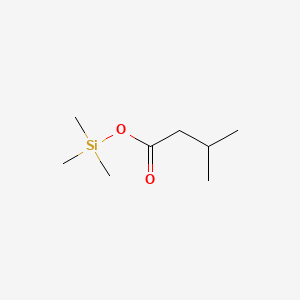
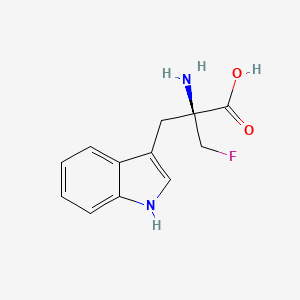
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
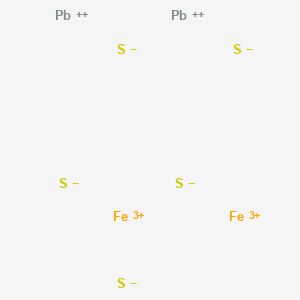
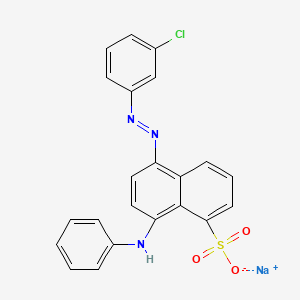
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
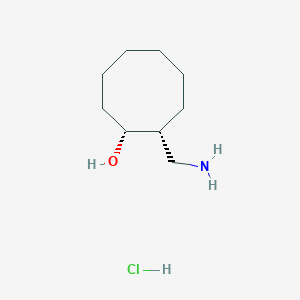
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
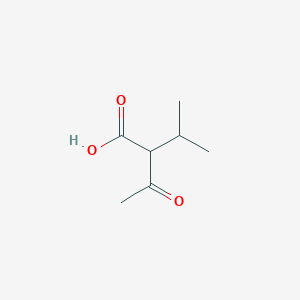
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

